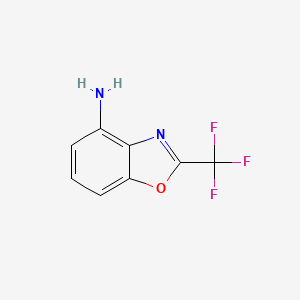

2-(Trifluoromethyl)-1,3-benzoxazol-4-amine

Overview

Description

Trifluoromethylated compounds are widely used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . The trifluoromethyl group is highly electron-withdrawing, which can enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .

Synthesis Analysis

A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is influenced by the unique physicochemical properties of the fluorine atom . The trifluoromethyl group is sterically similar to a hydrogen atom but has the largest electronegativity .Chemical Reactions Analysis

Trifluoromethylated compounds can undergo various chemical reactions. For example, regioselective trifluoromethylation of N-heteroaromatic compounds has been achieved using a trifluoromethyldifluoroborane activator .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are influenced by the trifluoromethyl group. This group is highly electron-withdrawing, which can affect the compound’s reactivity, stability, and other properties .Scientific Research Applications

Molecular Topology Construction

The trifluoromethyl group is known to participate in the formation of homometallic and heterometallic molecular squares, which are essential in constructing complex molecular topologies. This suggests that “2-(Trifluoromethyl)-1,3-benzoxazol-4-amine” could potentially be used in creating intricate molecular structures due to its trifluoromethyl component .

Pharmaceutical Research

Compounds with the trifluoromethyl group have been utilized in pharmaceutical research, particularly as receptor antagonists for neurotransmitters like calcitonin gene-related peptide (CGRP), which is involved in pain sensitivity of meningeal blood vessels and dura . This implies that “2-(Trifluoromethyl)-1,3-benzoxazol-4-amine” may have applications in developing new pain management drugs.

Molecular Imprinting

The acidic nature of compounds containing the trifluoromethyl group makes them suitable as functional monomers for molecular imprinting, such as for nicotine . Therefore, “2-(Trifluoromethyl)-1,3-benzoxazol-4-amine” could be used in molecular imprinting processes to create highly selective binding sites for specific molecules.

Advanced Research Applications

Feature papers in scientific journals indicate that trifluoromethyl group-containing compounds are at the forefront of advanced research due to their significant potential for high impact in various fields . This points to “2-(Trifluoromethyl)-1,3-benzoxazol-4-amine” being a candidate for cutting-edge research applications.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target the werner (wrn) helicase . WRN helicase plays a crucial role in maintaining genomic stability and DNA repair, making it a potential target for anticancer agents .

Mode of Action

It’s worth noting that the trifluoromethyl group in similar compounds has been found to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

It’s known that fluorinated compounds significantly affect pharmaceutical growth and are involved in more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .

Pharmacokinetics

The presence of the trifluoromethyl group in similar compounds has been associated with enhanced metabolic stability .

Result of Action

N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, which are structurally similar, have shown excellent inhibitory activity against different cancer cell lines .

Action Environment

It’s known that the stability of fluorinated drugs is influenced by the strength of the carbon-fluorine bond, making them likely to be recalcitrant in the environment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(trifluoromethyl)-1,3-benzoxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)7-13-6-4(12)2-1-3-5(6)14-7/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXORYKCMDPURQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287731 | |

| Record name | 2-(Trifluoromethyl)-4-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)-1,3-benzoxazol-4-amine | |

CAS RN |

573759-05-4 | |

| Record name | 2-(Trifluoromethyl)-4-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573759-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-4-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

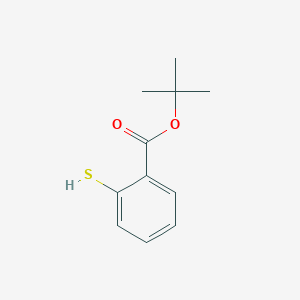

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylthio)benzo[d]thiazol-5-ol](/img/structure/B1647219.png)

![(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(Hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol](/img/structure/B1647256.png)